molecular formula C20H23NO B3546843 N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

Cat. No.: B3546843
M. Wt: 293.4 g/mol
InChI Key: QMCMXATTWQUGLQ-UHFFFAOYSA-N
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Description

N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to an ethyl chain, which is further connected to an amine group with prop-2-enyl substituents. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Properties

IUPAC Name

N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-3-14-21(15-4-2)16-17-22-20-13-9-8-12-19(20)18-10-6-5-7-11-18/h3-13H,1-2,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCMXATTWQUGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=CC=CC=C1C2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the reaction of 2-phenylphenol with an appropriate alkylating agent to form 2-(2-phenylphenoxy)ethanol.

    Amine Formation: The next step involves the conversion of 2-(2-phenylphenoxy)ethanol to 2-(2-phenylphenoxy)ethylamine through a reductive amination process.

    Allylation: Finally, the amine group is allylated using prop-2-enyl halides under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of biphenyl ketones or carboxylic acids.

    Reduction: Formation of biphenyl amines or alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-phenylphenoxy)ethyl]-2-furancarboxamide
  • N-[2-(2-biphenylyloxy)ethyl]-4-(methylthio)benzenesulfonamide

Uniqueness

N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific structural features, such as the presence of both biphenyl and prop-2-enyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 2
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N-[2-(2-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

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